2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines several functional groups, including a benzodioxole moiety, a fluorinated phenyl ring, and a chromeno-pyrrole core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Fluorinated Phenyl Ring: The fluorinated phenyl ring is introduced via a nucleophilic aromatic substitution reaction.
Construction of the Chromeno-Pyrrole Core: The chromeno-pyrrole core is formed through a series of cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Final Assembly: The final step involves the coupling of the benzodioxole moiety with the chromeno-pyrrole core under specific reaction conditions, such as the use of a base like cesium carbonate and a palladium catalyst
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly its ability to inhibit the growth of cancer cells by targeting microtubules and inducing apoptosis.
Pharmacology: Research is ongoing to explore its potential as an anti-inflammatory agent due to its ability to modulate specific signaling pathways.
Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate other signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include:
1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound shares the benzodioxole moiety but lacks the chromeno-pyrrole core and fluorinated phenyl ring.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have a similar benzodioxole moiety but differ in the presence of a thiazole ring instead of the chromeno-pyrrole core.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-oxo-1,3-dioxoisoindolin-2-yl)acetate: This compound features a benzodioxole moiety and a dioxoisoindoline core, differing from the chromeno-pyrrole structure.
The uniqueness of 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C30H26FNO6 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H26FNO6/c1-2-3-4-13-35-21-9-6-19(7-10-21)27-26-28(33)22-15-20(31)8-12-23(22)38-29(26)30(34)32(27)16-18-5-11-24-25(14-18)37-17-36-24/h5-12,14-15,27H,2-4,13,16-17H2,1H3 |
InChI Key |
DZIPCRRNPSOPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |
Origin of Product |
United States |
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